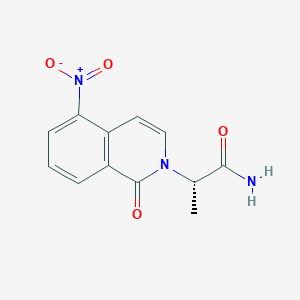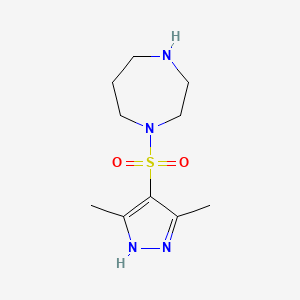![molecular formula C14H30O2Si B11854184 (3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol CAS No. 185148-90-7](/img/structure/B11854184.png)
(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-[tert-Butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol is a complex organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol typically involves the protection of an alcohol group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then purified through standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-1-[tert-Butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(3S)-1-[tert-Butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol involves its role as a protecting group for alcohols. The silyl ether group stabilizes the alcohol, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the alcohol group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(dimethyl)silyl chloride
- tert-Butyl(diphenyl)silyl chloride
- Triisopropylsilyl chloride
Uniqueness
(3S)-1-[tert-Butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol is unique due to its specific stereochemistry and the presence of the silyl ether protecting group. This combination provides stability and reactivity that are advantageous in various synthetic applications.
Eigenschaften
CAS-Nummer |
185148-90-7 |
|---|---|
Molekularformel |
C14H30O2Si |
Molekulargewicht |
258.47 g/mol |
IUPAC-Name |
(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol |
InChI |
InChI=1S/C14H30O2Si/c1-9-14(5,6)12(15)10-11-16-17(7,8)13(2,3)4/h9,12,15H,1,10-11H2,2-8H3/t12-/m0/s1 |
InChI-Schlüssel |
NERDIUMEHSWCKX-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OCC[C@@H](C(C)(C)C=C)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC(C(C)(C)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Iodothieno[2,3-b]pyridine](/img/structure/B11854114.png)


![5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B11854138.png)
![[(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11854148.png)



![6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11854170.png)

![(3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid](/img/structure/B11854199.png)



